molecular formula C19H23N3O4S2 B11000501 3-{[4-(1-Pyrrolidinylsulfonyl)-1,4-diazepan-1-YL]carbonyl}-1H-isothiochromen-1-one

3-{[4-(1-Pyrrolidinylsulfonyl)-1,4-diazepan-1-YL]carbonyl}-1H-isothiochromen-1-one

Cat. No.: B11000501
M. Wt: 421.5 g/mol
InChI Key: QFDRXLVRNOSSSL-UHFFFAOYSA-N
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Description

3-{[4-(1-Pyrrolidinylsulfonyl)-1,4-diazepan-1-YL]carbonyl}-1H-isothiochromen-1-one: . It contains a pyrazole ring fused with an isothiochromene moiety.

Preparation Methods

Synthetic Routes:

    Ugi Reaction:

Industrial Production Methods:

  • Information on large-scale industrial production methods for this specific compound is limited. it is likely that custom synthesis or modification of existing routes would be necessary for industrial-scale production.

Chemical Reactions Analysis

    Oxidation and Reduction:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects is not well-documented.
  • Further studies are required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

  • Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
  • Researchers may need to explore related pyrazole derivatives to identify unique features of this compound.

Properties

Molecular Formula

C19H23N3O4S2

Molecular Weight

421.5 g/mol

IUPAC Name

3-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepane-1-carbonyl)isothiochromen-1-one

InChI

InChI=1S/C19H23N3O4S2/c23-18(17-14-15-6-1-2-7-16(15)19(24)27-17)20-8-5-11-22(13-12-20)28(25,26)21-9-3-4-10-21/h1-2,6-7,14H,3-5,8-13H2

InChI Key

QFDRXLVRNOSSSL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4C(=O)S3

Origin of Product

United States

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